An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-4-methoxy-1,3-benzodioxole
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Bromo-4-methoxy-1,3-benzodioxole
Introduction
The 1,3-benzodioxole (or methylenedioxyphenyl) scaffold is a privileged structure in chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and conformational rigidity make it an attractive core for molecular design. This guide focuses on a key derivative, 5-Bromo-4-methoxy-1,3-benzodioxole (also known as 4-Bromo-5-methoxy-1,3-benzodioxole), a versatile synthetic intermediate whose value lies in the strategic placement of its functional groups. The presence of a bromine atom provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, while the methoxy group and dioxole ring modulate the electronic character of the aromatic system.
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the compound's physicochemical properties, outlines logical synthetic and reaction pathways, and discusses its potential applications, particularly as a building block in the synthesis of complex molecular architectures.
Section 1: Physicochemical and Spectroscopic Profile
The fundamental properties of 5-Bromo-4-methoxy-1,3-benzodioxole define its behavior in chemical systems and dictate the conditions required for its handling, storage, and analysis.
Data Presentation: Physicochemical Properties
The core physicochemical data for 5-Bromo-4-methoxy-1,3-benzodioxole are summarized in the table below. Note that numbering conventions may vary (e.g., 4-Bromo-5-methoxy vs. 5-Bromo-4-methoxy), but the structure remains the same. The data corresponds to the structure shown.
| Property | Value | Source(s) |
| IUPAC Name | 5-Bromo-4-methoxy-1,3-benzodioxole | N/A |
| Synonym(s) | 4-bromo-5-methoxybenzo[d][1]dioxole | |
| CAS Number | Not explicitly available for this isomer. | |
| Molecular Formula | C₈H₇BrO₃ | |
| Molecular Weight | 231.04 g/mol | Calculated |
| Appearance | Expected to be a solid or oil at room temperature. | Inferred |
| InChI Key | CWNSMNIDJGZFEO-UHFFFAOYSA-N |
Spectroscopic Characterization
While specific spectral data is not widely published, the expected spectroscopic profile can be predicted based on its structure. This information is crucial for reaction monitoring and structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the two protons on the benzene ring, likely appearing as doublets. A sharp singlet around 3.8-4.0 ppm would correspond to the methoxy (-OCH₃) protons, and another singlet around 5.9-6.1 ppm would be characteristic of the methylenedioxy (-OCH₂O-) protons.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The aromatic carbons would appear in the 100-150 ppm range, with carbons attached to oxygen appearing further downfield. The methoxy carbon signal is expected around 55-60 ppm, and the methylenedioxy carbon signal near 101-102 ppm.[3]
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Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching for the aromatic and aliphatic protons (~2850-3100 cm⁻¹), strong C-O-C stretching for the ether and dioxole groups (~1000-1300 cm⁻¹), and C=C stretching in the aromatic region (~1450-1600 cm⁻¹). The C-Br stretch appears at lower frequencies (~500-650 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 natural abundance), resulting in two peaks of nearly equal intensity at m/z = 230 and 232.
Experimental Protocol 1: General Procedure for Spectroscopic Analysis
This protocol describes a self-validating system for the structural confirmation of synthesized 5-Bromo-4-methoxy-1,3-benzodioxole.
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
IR (ATR): Place a small amount of the neat sample (liquid or solid) directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.
-
MS (EI/ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent like methanol, acetonitrile, or dichloromethane.
-
-
Data Acquisition:
-
NMR: Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer. The causality for using 2D NMR is to unambiguously assign proton and carbon signals, confirming connectivity.
-
IR: Collect a background spectrum of the empty ATR crystal, then collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
MS: Infuse the sample solution into the mass spectrometer. Acquire data in both positive and negative ion modes (for ESI) to ensure detection of the molecular ion.
-
-
Data Analysis & Validation:
-
Compare the acquired spectra with the predicted chemical shifts, multiplicities, vibrational frequencies, and m/z values.
-
The presence of the characteristic bromine isotopic pattern in the MS is a critical validation point.
-
Confirm all expected functional groups and the correct number of proton and carbon environments.
-
Section 2: Synthesis and Reactivity
Understanding the synthesis and reactivity of 5-Bromo-4-methoxy-1,3-benzodioxole is essential for its effective use as a chemical building block.
Illustrative Synthesis
A logical and common strategy for synthesizing substituted benzodioxoles involves the reaction of a substituted catechol with a dihalomethane.[2][4] For the target molecule, a plausible route begins with the methoxylation of 3-bromocatechol followed by the formation of the methylenedioxy bridge.
Caption: Proposed synthesis of 5-Bromo-4-methoxy-1,3-benzodioxole.
Experimental Protocol 2: Illustrative Synthesis via Williamson Ether Synthesis and Ring Closure
This protocol is based on established methods for ether formation and benzodioxole synthesis.[4]
-
Step 1: Selective Methoxylation of 3-Bromocatechol.
-
Rationale: Selective mono-methoxylation is required. The choice of a mild base and controlled stoichiometry is crucial to prevent di-alkylation.
-
To a stirred solution of 3-bromocatechol (1.0 eq) in acetone, add potassium carbonate (1.1 eq).
-
Add methyl iodide (1.05 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The rationale for TLC is to visually track the consumption of starting material and the formation of the product.
-
Upon completion, filter the solid, and concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography to yield 3-bromo-2-methoxyphenol.
-
-
Step 2: Methylenedioxy Bridge Formation.
-
Rationale: Cesium carbonate is an effective base for this type of cyclization, and DMF is a suitable high-boiling polar aprotic solvent. Dibromomethane is chosen as the methylene source.[4]
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add cesium carbonate (1.5 eq) and dibromomethane (1.2 eq).
-
Heat the reaction mixture to ~110°C under a nitrogen atmosphere. The use of an inert atmosphere prevents potential side reactions.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
-
Reactivity Profile
The utility of this compound stems from its distinct reactive sites, which allow for sequential and regioselective modifications.
-
Aromatic Halogen: The C-Br bond is the most versatile functional group. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig).[5][6] This allows for the introduction of aryl, alkyl, vinyl, alkynyl, and amino groups at this position. It can also be converted into an organometallic reagent (e.g., via lithium-halogen exchange).
-
Aromatic Ring: The benzodioxole ring is electron-rich due to the electron-donating effects of the oxygen atoms.[7] This makes it susceptible to further electrophilic aromatic substitution (e.g., nitration, halogenation, acylation). The directing effects of the existing bromo, methoxy, and dioxole groups must be considered to predict the regiochemical outcome.
-
Methoxy Group: The methyl ether is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to reveal a phenol, providing another site for functionalization.
Caption: Major reaction pathways for functionalizing the title compound.
Section 3: Applications in Research and Drug Development
The 1,3-benzodioxole moiety is found in numerous bioactive molecules, where it often serves as a bioisostere for catechol or guaiacol rings, improving metabolic stability and pharmacokinetic properties.[8]
-
Scaffold for Library Synthesis: 5-Bromo-4-methoxy-1,3-benzodioxole is an ideal starting point for creating diverse chemical libraries. By leveraging robust cross-coupling methodologies, a wide variety of substituents can be introduced at the 5-position, enabling extensive structure-activity relationship (SAR) studies.[9]
-
Intermediate in Natural Product and Pharmaceutical Synthesis: Many complex natural products and active pharmaceutical ingredients (APIs) contain the substituted benzodioxole core. This compound can serve as a key fragment in a convergent synthesis strategy, where complex parts of a molecule are built separately before being joined together.
-
Probe for Biological Systems: The ability to functionalize this molecule at specific positions allows for the synthesis of chemical probes, such as fluorescently labeled or biotinylated derivatives, to study biological targets like enzymes or receptors.
Experimental Protocol 3: General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a standard, validated workflow for C-C bond formation using the title compound.
-
Reaction Setup:
-
Rationale: An inert atmosphere is critical as the palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.
-
To a reaction vessel, add 5-Bromo-4-methoxy-1,3-benzodioxole (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add a degassed solvent system (e.g., a mixture of toluene and water). The purpose of degassing is to remove dissolved oxygen that can deactivate the catalyst.
-
Heat the mixture to a temperature of 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the 5-aryl-4-methoxy-1,3-benzodioxole derivative.
-
Section 4: Safety and Handling
Proper handling of halogenated aromatic compounds is essential to ensure laboratory safety. The following guidelines are based on data for structurally similar chemicals.[10][11][12][13][14]
Data Presentation: Hazard Identification and Handling Precautions
| Category | Guideline | Source(s) |
| Hazard Identification | May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled. | [15] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | [10][11] |
| Handling | Handle exclusively in a well-ventilated chemical fume hood. Avoid breathing vapors or dust. Prevent electrostatic charge build-up. | [11][12] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents. | [14] |
| First Aid (Skin/Eye Contact) | In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists. | [13] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains. | [13] |
Conclusion
5-Bromo-4-methoxy-1,3-benzodioxole is a strategically functionalized molecule with significant potential as a synthetic intermediate. Its physicochemical properties are dictated by the interplay between the electron-rich benzodioxole core, the methoxy substituent, and the reactive bromine handle. The ability to perform selective chemical transformations, most notably palladium-catalyzed cross-coupling reactions at the C-Br bond, makes it an invaluable tool for medicinal chemists and researchers in drug discovery. This guide provides the foundational knowledge and practical protocols necessary to safely handle, characterize, and utilize this versatile compound in the synthesis of novel and complex molecules.
References
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PubChem. 5-Bromo-4-(methoxymethoxymethyl)-1,3-benzodioxole. National Center for Biotechnology Information. Available at: [Link]
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Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Available at: [Link]
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Scribd. (2013, March 13). Standard Operating Procedure: Bromine. Available at: [Link]
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Wikipedia. 1,3-Benzodioxole. Available at: [Link]
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Archean Chemical Industries. (2022, January 14). SAFETY DATA SHEET - BROMINE. Available at: [Link]
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MDPI. (2022, June 22). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Bromine. Available at: [Link]
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Cheméo. Chemical Properties of 1,3-Benzodioxole (CAS 274-09-9). Available at: [Link]
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ResearchGate. Bromine radical participating in cross‐coupling reaction as a HAT abstractor. Available at: [Link]
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AIR Unimi. In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. Available at: [Link]
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ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Available at: [Link]
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